molecular formula C11H16N6O2 B7070260 N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-triazole-4-carboxamide

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-triazole-4-carboxamide

Cat. No.: B7070260
M. Wt: 264.28 g/mol
InChI Key: CVABCDKXJWLJFW-UHFFFAOYSA-N
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Description

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-triazole-4-carboxamide is a synthetic organic compound that features a unique combination of oxadiazole and triazole rings. These heterocyclic structures are known for their significant biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2/c1-6(13-8(18)7-5-12-17-15-7)9-14-10(16-19-9)11(2,3)4/h5-6H,1-4H3,(H,13,18)(H,12,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVABCDKXJWLJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C(C)(C)C)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butylamidoxime with an appropriate nitrile under acidic conditions to form the oxadiazole ring . The triazole ring can then be introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-triazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole and triazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-triazole-4-carboxamide is unique due to its specific combination of oxadiazole and triazole rings, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.

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